molecular formula C13H11F2N3OS2 B5720411 N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide

N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide

Katalognummer B5720411
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: MDGRDRCAHKMKPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, also known as DT-13, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DT-13 is a hydrazinecarbothioamide derivative that exhibits potent anti-tumor, anti-inflammatory, and anti-oxidant properties.

Wirkmechanismus

N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide exerts its therapeutic effects by targeting multiple signaling pathways in cells. In cancer cells, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide also inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. Furthermore, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide activates the Nrf2 signaling pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects in cells and animal models. In cancer cells, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide inhibits cell proliferation and induces apoptosis. N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide also inhibits angiogenesis, which is the process by which tumors form new blood vessels to support their growth. In animal models, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to reduce tumor growth and metastasis. Additionally, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has several advantages for lab experiments, including its potent anti-tumor effects, anti-inflammatory properties, and anti-oxidant activity. However, there are also limitations to using N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in lab experiments. N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. Additionally, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. One area of interest is the development of novel formulations or delivery methods to improve the bioavailability and efficacy of N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. Another area of research is the investigation of the potential synergistic effects of N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide with other anti-cancer agents or therapies. Additionally, further studies are needed to establish the safety and efficacy of N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in human clinical trials. Overall, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide holds significant promise as a potential therapeutic agent for cancer and other diseases, and further research is needed to fully explore its therapeutic potential.

Synthesemethoden

N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoronitrobenzene with 2-thienylacetic acid to form an intermediate compound. The intermediate compound is then treated with hydrazine hydrate and carbon disulfide to yield N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been found to exhibit potent anti-tumor effects by inducing apoptosis and inhibiting tumor growth. N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,4-difluorophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide exhibits anti-oxidant properties by reducing oxidative stress and protecting cells from damage.

Eigenschaften

IUPAC Name

1-(2,4-difluorophenyl)-3-[(2-thiophen-2-ylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3OS2/c14-8-3-4-11(10(15)6-8)16-13(20)18-17-12(19)7-9-2-1-5-21-9/h1-6H,7H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRDRCAHKMKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.